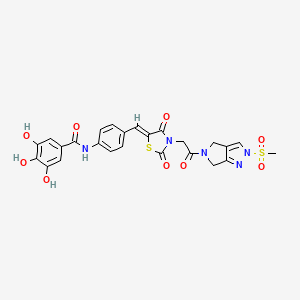
Antidiabetic agent 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antidiabetic agent 2 is a compound used in the treatment of type 2 diabetes mellitus. This compound helps in regulating blood glucose levels by targeting specific pathways involved in glucose metabolism. It is part of a broader class of antidiabetic drugs that aim to improve insulin sensitivity, enhance insulin secretion, or reduce glucose production in the liver .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antidiabetic agent 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
化学反応の分析
Types of Reactions
Antidiabetic agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group in this compound may yield an aldehyde or carboxylic acid, while reduction of a ketone group may produce a secondary alcohol .
科学的研究の応用
Antidiabetic agent 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular glucose uptake and insulin signaling pathways.
Medicine: Evaluated in clinical trials for its efficacy in lowering blood glucose levels and improving insulin sensitivity in patients with type 2 diabetes.
Industry: Used in the formulation of antidiabetic medications and as a reference standard in quality control laboratories
作用機序
Antidiabetic agent 2 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. It enhances insulin sensitivity by activating insulin receptors and downstream signaling pathways, leading to increased glucose uptake by cells. Additionally, it inhibits hepatic glucose production by modulating key enzymes involved in gluconeogenesis . The compound also affects the secretion of incretin hormones, which play a role in regulating insulin release from the pancreas .
類似化合物との比較
Similar Compounds
Metformin: A widely used antidiabetic drug that primarily reduces hepatic glucose production.
Sulfonylureas: Stimulate insulin secretion from pancreatic beta cells.
Thiazolidinediones: Improve insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs).
Sodium-glucose cotransporter-2 (SGLT-2) inhibitors: Reduce glucose reabsorption in the kidneys
Uniqueness
Antidiabetic agent 2 is unique in its dual mechanism of action, targeting both insulin sensitivity and hepatic glucose production. This dual action provides a more comprehensive approach to managing blood glucose levels compared to other antidiabetic agents that primarily focus on a single pathway .
特性
分子式 |
C25H21N5O9S2 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC名 |
3,4,5-trihydroxy-N-[4-[(Z)-[3-[2-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O9S2/c1-41(38,39)30-10-15-9-28(11-17(15)27-30)21(33)12-29-24(36)20(40-25(29)37)6-13-2-4-16(5-3-13)26-23(35)14-7-18(31)22(34)19(32)8-14/h2-8,10,31-32,34H,9,11-12H2,1H3,(H,26,35)/b20-6- |
InChIキー |
FCVWRMOTYDEKQU-IOXNKQMXSA-N |
異性体SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)/SC3=O |
正規SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)C(=CC4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)SC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


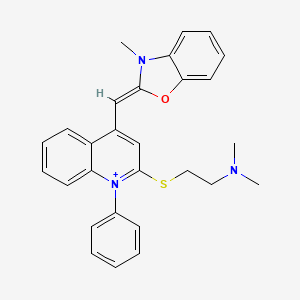

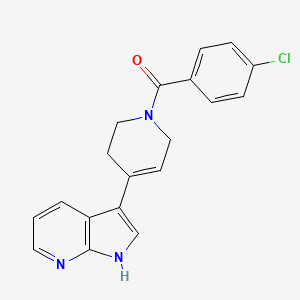
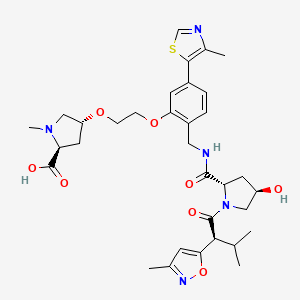


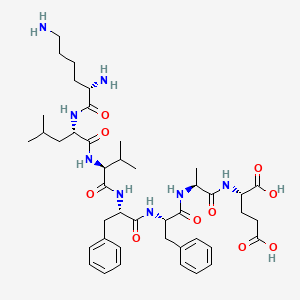
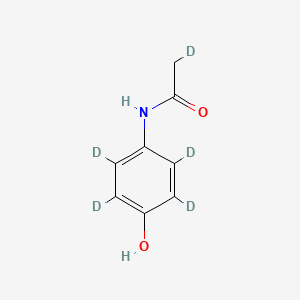

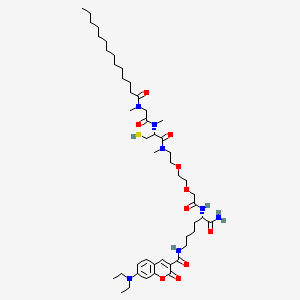
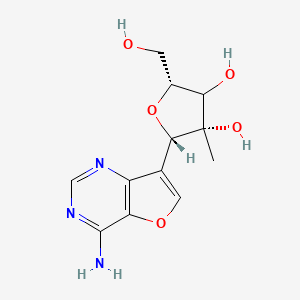
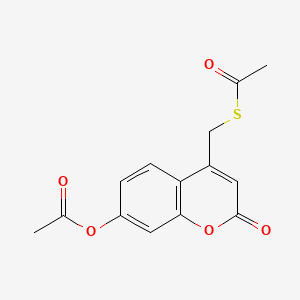
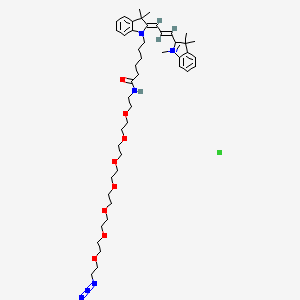
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
